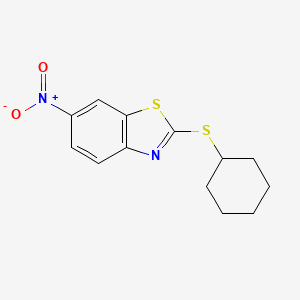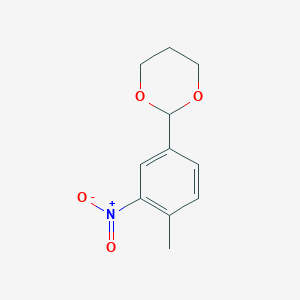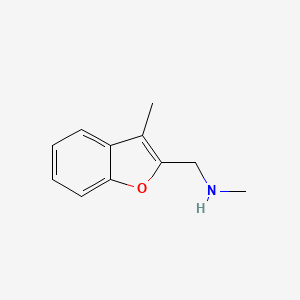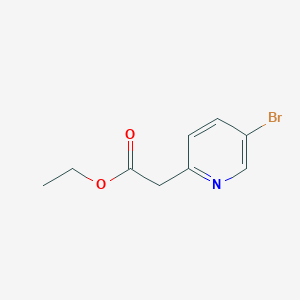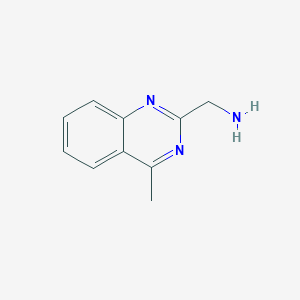
(4-Methylquinazolin-2-yl)methanamine
説明
(4-Methylquinazolin-2-yl)methanamine, also known as M249, is a novel chemical compound of the quinazoline family. It is a synthetic precursor that can be used in the development of new drugs with anti-cancer, anti-inflammatory, and anti-bacterial properties. The IUPAC name for this compound is (4-methyl-2-quinazolinyl)methanamine .
Molecular Structure Analysis
The molecular structure of (4-Methylquinazolin-2-yl)methanamine can be represented by the InChI code 1S/C10H11N3/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-5H,6,11H2,1H3 . This compound has a molecular weight of 173.22 .
Physical And Chemical Properties Analysis
It is stored at a temperature of 4 degrees Celsius . The compound’s CAS Number is 1024000-61-0 .
科学的研究の応用
Antimicrobial Activities
A study by Thomas, Adhikari, and Shetty (2010) synthesized derivatives of (4-Methylquinazolin-2-yl)methanamine and evaluated their antibacterial and antifungal activities. The compounds demonstrated moderate to very good activities against pathogenic strains, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Transfer Hydrogenation Reactions
Karabuğa et al. (2015) reported the synthesis of (4-Phenylquinazolin-2-yl)methanamine and its application in transfer hydrogenation reactions. This compound was used to create N-heterocyclic ruthenium(II) complexes, showing high conversions in these reactions (Karabuğa et al., 2015).
Anticancer Applications
Cui et al. (2017) explored the antitumor activities of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound related to (4-Methylquinazolin-2-yl)methanamine. This compound inhibited tumor growth in mice and displayed high antiproliferative activity against various human tumor cell lines (Cui et al., 2017).
Synthesis and Structure Analysis
Károlyi et al. (2012) synthesized derivatives of (4-Methylquinazolin-2-yl)methanamine and evaluated their antitumor activity against various human cancer cell lines. The study also involved structural analysis using NMR and DFT calculations (Károlyi et al., 2012).
Tubulin-Polymerization Inhibitors
Wang et al. (2014) investigated 4-(N-cycloamino)quinazolines derived from the modification of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in lead compounds. These derivatives were effective as tubulin-polymerization inhibitors and exhibited significant antitumor activity in vitro and in vivo (Wang et al., 2014).
Water Oxidation Catalysis
Vennampalli et al. (2014) synthesized ruthenium complexes with a ligand related to (4-Methylquinazolin-2-yl)methanamine and studied their application in water oxidation. This study highlights the potential of such complexes in catalytic processes (Vennampalli et al., 2014).
Antitubercular Agents
Thomas et al. (2011) synthesized quinoline-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines from a (4-Methylquinazolin-2-yl)methanamine derivative. These compounds showed notable activity against Mycobacterium tuberculosis and could be lead molecules of interest (Thomas et al., 2011).
Iso-Pictet-Spengler Reactions
Schönherr and Leighton (2012) reported the use of (1H-indol-4-yl)methanamine, a compound similar to (4-Methylquinazolin-2-yl)methanamine, in direct and highly enantioselective iso-Pictet-Spengler reactions. This process provided access to underexplored indole-based core structures in medicinal chemistry (Schönherr & Leighton, 2012).
Apoptosis Induction and Anticancer Activity
Sirisoma et al. (2009) explored the anticancer properties of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer. This compound showed high efficacy in human MX-1 breast and other mouse xenograft cancer models, with excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Safety And Hazards
The safety information for (4-Methylquinazolin-2-yl)methanamine indicates that it is dangerous . The hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
(4-methylquinazolin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEAFCVREVZMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylquinazolin-2-yl)methanamine | |
CAS RN |
1024000-61-0 | |
| Record name | (4-methylquinazolin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



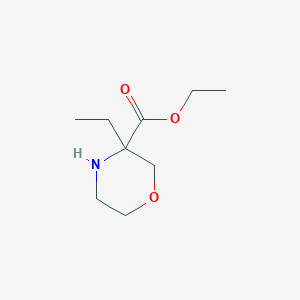

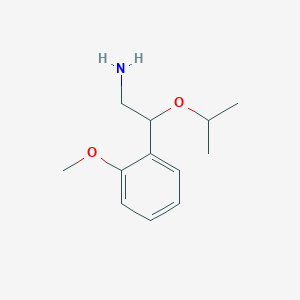
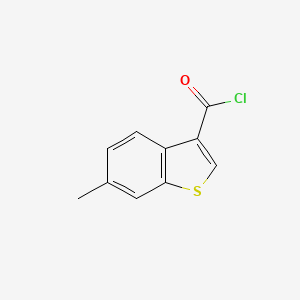
![2-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422233.png)
![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1422235.png)
![3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422237.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1422240.png)
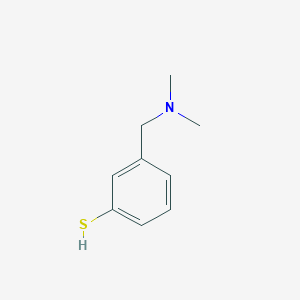
![(3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride](/img/structure/B1422243.png)
